Welcome to the BenchChem Online Store!
molecular formula C11H10N2OS B2572526 5-Methyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one CAS No. 109942-16-7

5-Methyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one

Cat. No. B2572526
M. Wt: 218.27
InChI Key: DOBCLHOWEVRVDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
USRE037979E1

Procedure details

To 100 ml of concentrated hydrochloric acid, 17.2 g (62 mmole) of 1-(methoxymethyl)-6-phenylthiothymine was added and allowed to react for 2 hours at 80° C. The reaction mixture was concentrated under reduced pressure and crystallized from ethanol to obtain 3.8 g of the target compound (Yield: 26%).
Name
1-(methoxymethyl)-6-phenylthiothymine
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
26%

Identifiers

REACTION_CXSMILES
COC[N:4]1[C:12]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[C:10]([CH3:11])[C:8](=[O:9])[NH:7][C:5]1=[S:6]>Cl>[C:13]1([C:12]2[NH:4][C:5](=[S:6])[NH:7][C:8](=[O:9])[C:10]=2[CH3:11])[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1

Inputs

Step One
Name
1-(methoxymethyl)-6-phenylthiothymine
Quantity
17.2 g
Type
reactant
Smiles
COCN1C(=S)NC(=O)C(C)=C1C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for 2 hours at 80° C
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
crystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=C(C(NC(N1)=S)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 28.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.